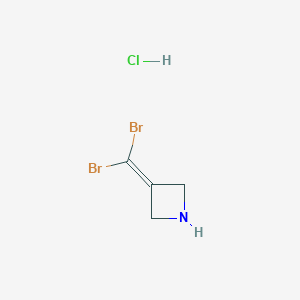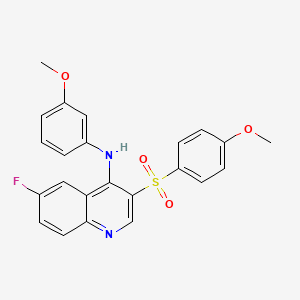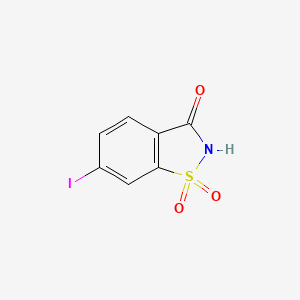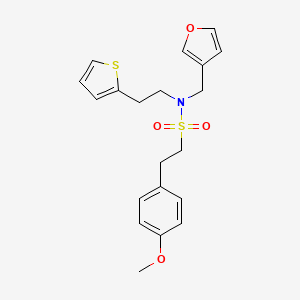![molecular formula C25H24N2O4S B2636840 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 2138134-03-7](/img/structure/B2636840.png)
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a fluorene group, a methoxy group, a carbonyl group, a piperidine ring, a thiazole ring, and a carboxylic acid group . The presence of these groups suggests that the compound could have interesting chemical properties and reactivity.
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its IUPAC name and the presence of the functional groups. The fluorene group is a polycyclic aromatic hydrocarbon, the piperidine ring is a six-membered ring with one nitrogen atom, and the thiazole ring is a five-membered ring containing one sulfur atom and one nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure and the functional groups it contains. For example, the presence of the carboxylic acid group suggests that the compound could exhibit acidic properties .Applications De Recherche Scientifique
Synthesis and Application in Antimicrobial Activity
Research on related compounds shows applications in the synthesis of new derivatives with potential antimicrobial activity. Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, including those related to the chemical structure of interest, demonstrating variable and modest antimicrobial activity against various bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Use in Cancer Treatment
The compound's structural analogs have been studied for their potential in cancer treatment. For instance, an Aurora kinase inhibitor with a similar structure was investigated, suggesting potential utility in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Metabolism and Disposition Studies
Compounds structurally similar to the chemical have been used in studies to understand drug metabolism and disposition. Renzulli et al. (2011) investigated the metabolism of an orexin receptor antagonist, providing insights into drug elimination and metabolite profiling (Renzulli et al., 2011).
Medicinal Chemistry Synthesis
The compound's analogs have applications in medicinal chemistry synthesis. Magano, Kiser, Shine, and Chen (2014) explored the synthesis of oxindoles via palladium-catalyzed CH functionalization, indicating the compound’s relevance in advanced synthetic chemistry (Magano, Kiser, Shine, & Chen, 2014).
Synthesis of Novel Compounds with Biological Activities
Derivatives of the compound have been synthesized and studied for their biological properties. Žugelj, Albreht, Uršič, Svete, and Stanovnik (2009) synthesized (4-oxo-4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, indicating the compound’s potential in creating biologically active molecules (Žugelj et al., 2009).
Synthesis of PPARpan Agonists
The compound’s analogs have been used in the synthesis of PPARpan agonists, as illustrated by Guo, Erickson, Fitzgerald, Matsuoka, Rafferty, Sharp, Sickles, and Wisowaty (2006), who described an efficient synthesis process for such agonists (Guo et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-15-22(24(28)29)32-23(26-15)16-10-12-27(13-11-16)25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,16,21H,10-14H2,1H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNCMAUNGBTZTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-N-[(4-methylphenyl)methyl]-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B2636758.png)


![3-Formyl-2-hydroxy-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide](/img/structure/B2636764.png)
![5-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione](/img/structure/B2636768.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2636770.png)




![2-(isopropylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2636777.png)


